REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10](Cl)=[N:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2].O.[NH2:15][NH2:16]>C(O)C>[C:1]([O:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([NH:15][NH2:16])=[N:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
|
5-(tert-butoxymethyl)-2-chloropyridine
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCC=1C=CC(=NC1)Cl
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to each portion
|
Type
|
CUSTOM
|
Details
|
Each portion is reacted in a single mode microwave (CEM Explorer) at 170° C. for in each case 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
WASH
|
Details
|
the mixture is washed once with saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted once with ethyl acetate
|
Type
|
WASH
|
Details
|
washed once with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OCC=1C=CC(=NC1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |